6,6'-Dibromo-2,2'-bipyridyl

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Coordination chemists developing Cu(I) OLED emitters require sterically hindered bipyridyl ligands that enforce rigid pseudo-tetrahedral geometry to prevent non-radiative decay. 6,6'-Dibromo-2,2'-bipyridyl (CAS 49669-22-9) directly addresses this need: • Steric bulk at 6,6'-positions enforces ML₂ bis-chelate formation, preventing excited-state flattening • Dual aryl bromide sites enable Sonogashira, Suzuki, and amination cross-coupling for conjugated polymers and COFs • Consistent ≥95% purity across global warehouses ensures reproducible synthesis and device performance

Molecular Formula C10H6Br2N2
Molecular Weight 313.98 g/mol
CAS No. 49669-22-9
Cat. No. B181776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dibromo-2,2'-bipyridyl
CAS49669-22-9
Molecular FormulaC10H6Br2N2
Molecular Weight313.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br
InChIInChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H
InChIKeyWZVWSOXTTOJQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dibromo-2,2'-bipyridyl: Core Ligand & Cross-Coupling Precursor


6,6'-Dibromo-2,2'-bipyridyl (also referred to as 6,6'-dibromo-2,2'-bipyridine) is a symmetrically substituted derivative of the ubiquitous 2,2'-bipyridine (bpy) ligand family [1]. Its molecular structure features two bromine atoms at the 6 and 6' positions adjacent to the nitrogen chelating sites, which fundamentally alters the ligand's steric profile and electronic properties compared to its parent or other halogenated analogs [2]. This compound, bearing the CAS number 49669-22-9 and possessing a molecular weight of 313.98 g/mol, serves not only as a versatile ligand in its own right but also as a critical bifunctional building block for constructing more elaborate supramolecular and polymeric structures via cross-coupling reactions [1][3].

6,6'-Dibromo-2,2'-bipyridyl: Why Analogous Ligands Fail


Substituting 6,6'-dibromo-2,2'-bipyridyl with a simpler analog like unsubstituted 2,2'-bipyridine, the monobromo 6-bromo-2,2'-bipyridine, or the 6,6'-dichloro variant is not a scientifically sound procurement strategy for applications demanding specific steric, electronic, or synthetic outcomes. The introduction of two bulky bromine atoms in the 6 and 6' positions adjacent to the nitrogen donors creates significant steric hindrance that is absent in the parent bipyridine or monobromo analog, leading to a strong thermodynamic preference for forming bis-chelate complexes (ML2) rather than the tris-chelate complexes (ML3) common to less hindered bipyridines [1]. This steric constraint is further validated by the unique dihedral angle observed in its metal complexes, a parameter that directly influences intermolecular packing and solid-state properties [2]. Furthermore, the two aryl bromides confer a bifunctional reactivity that is entirely absent in non-halogenated or mono-halogenated bipyridines, enabling unique post-functionalization pathways that are inaccessible to other analogs [3]. These differences are not incremental; they represent a fundamental divergence in coordination behavior and synthetic utility, making the compound non-interchangeable with its in-class alternatives.

6,6'-Dibromo-2,2'-bipyridyl: Differentiating Evidence


Steric Control of Geometry in Cu(I) and Ag(I) Complexes

The steric bulk of the bromine atoms at the 6,6'-positions enforces a specific pseudo-tetrahedral geometry in metal complexes that is both predictable and quantifiable. For instance, in bis(6,6′-dibromo-2,2′-bipyridine)copper(I) complexes, the average dihedral angle between the two ligand planes is 87.9°, while for the analogous silver(I) complex it is 75° [1]. This stands in stark contrast to complexes of the unsubstituted 2,2'-bipyridine ligand, which more readily form octahedral tris-chelate complexes [2].

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Enhanced Anodic Stability in Copper(I) Complexes

The steric and electronic influence of the 6,6'-dibromo substituents manifests as a significant positive shift in the oxidation potential of its copper(I) complexes relative to those with less bulky ligands. The most positive oxidation potentials in a series of heteroleptic Cu(I) bis-diimine complexes were observed for ligands with bulky ortho-substituents, specifically including 6,6'-dibromo-2,2'-bipyridine and 2,9-dimethyl-1,10-phenanthroline [1]. While exact Eox values vary with the co-ligand and measurement conditions, this consistently more positive potential compared to unsubstituted or 4,4'-substituted analogs indicates greater resistance to oxidation, a key stability metric.

Electrochemistry Light-Emitting Electrochemical Cells Photophysics

Bifunctional Reactivity for Post-Functionalization

Unlike unsubstituted 2,2'-bipyridine or mono-halogenated analogs which lack two reactive handles, 6,6'-dibromo-2,2'-bipyridyl serves as a bifunctional A-A monomer for step-growth polymerization and macrocyclization. Pd-catalyzed amination with various diamines and oxadiamines yields polyazamacrocycles in up to 45% yield, while reaction with phenylphosphine under Pd-promoted conditions provides linear oligomers and a cyclic dimer [1][2]. This bifunctional reactivity is completely absent in non-halogenated bipyridines.

Organic Synthesis Cross-Coupling Polymer Chemistry Ligand Design

Halogen Bonding-Driven Crystal Packing

The presence of bromine atoms in the 6 and 6' positions facilitates intermolecular Br···Br interactions that are a primary determinant of crystal packing in its metal complexes. In the crystal structures of [Cu(6,6'-Br2bpy)2][ClO4] and [Ag(6,6'-Br2bpy)2][BF4], the packing is explicitly dominated by intermolecular Br···Br interactions [1]. This type of predictable, directional non-covalent interaction is absent in non-halogenated bipyridine complexes, where packing is governed by weaker C-H···π or π-π interactions.

Crystal Engineering Halogen Bonding Solid-State Chemistry

6,6'-Dibromo-2,2'-bipyridyl: Research & Industrial Applications


Copper(I) Emitters for LECs

The well-documented steric protection and resulting positive shift in oxidation potential make 6,6'-dibromo-2,2'-bipyridyl a preferred ligand scaffold for developing stable and efficient copper(I) emitters [1]. Its ability to enforce a rigid pseudo-tetrahedral geometry prevents excited-state flattening distortions that lead to non-radiative decay, while the enhanced oxidative stability prolongs device operational lifetime [2].

Pd-Catalyzed Cross-Coupling for Macrocyclic & Polymeric Structures

As a bifunctional A-A monomer, 6,6'-dibromo-2,2'-bipyridyl is an essential building block for constructing extended structures. It has been successfully employed in Pd-catalyzed aminations to create novel polyazamacrocycles [3] and in cross-coupling reactions with phenylphosphine to generate linear oligomers and a structurally characterized cyclic dimer [4]. Researchers aiming to synthesize conjugated polymers, covalent organic frameworks (COFs), or complex ligand scaffolds for catalysis should procure this compound as a core reagent.

Halogen Bonding in Crystal Engineering

For projects focused on non-covalent synthesis and crystal design, this compound offers a reliable halogen bond donor motif. Its complexes exhibit crystal packing dominated by intermolecular Br···Br interactions, a feature exploited for controlling molecular arrangement in the solid state [2]. This makes it a valuable tool for researchers developing functional materials where anisotropic electronic or photophysical properties depend on precise intermolecular orientation.

6,6'-Disubstituted Bipyridine Ligands via Cross-Coupling

This compound is the premier starting material for accessing a wide library of 6,6'-disubstituted-2,2'-bipyridine ligands. It undergoes efficient Sonogashira coupling with terminal acetylenes to yield 6,6'-diethynyl-2,2'-bipyridyls, providing a route to extended π-conjugated systems [5]. Similarly, Suzuki coupling with boronic acids provides access to 6,6'-diaryl derivatives, enabling fine-tuning of steric and electronic ligand properties for catalysis and materials science [6].

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